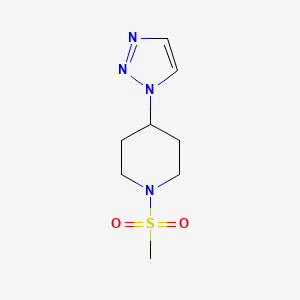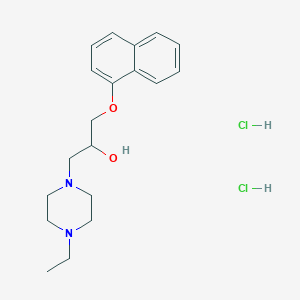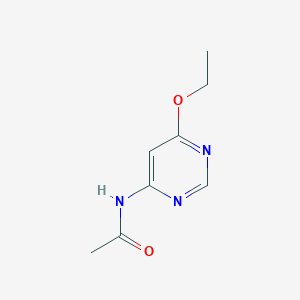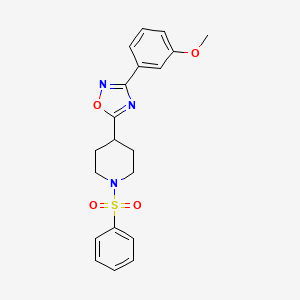
6-氯-3,4-二氢-1(2H)-吡啶甲酰氯
描述
6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride is a chemical compound with the molecular formula C6H7Cl2NO . It is used in various chemical reactions and has a CAS number of 5100-15-2 .
Synthesis Analysis
The synthesis of 6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride involves several steps. One method involves starting from metacetamol and malonic acid . Another method involves the saponification of ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate .Molecular Structure Analysis
The molecular structure of 6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride is complex, with a molecular weight of 180.03 . It has 14 hydrogen bond acceptors, 6 hydrogen bond donors, and 5 freely rotating bonds .Chemical Reactions Analysis
6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride is involved in various chemical reactions. For instance, it is used in the preparation of Brinzolamide . It is also used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives .Physical And Chemical Properties Analysis
6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride has a density of 1.8±0.1 g/cm3, a boiling point of 930.9±75.0 °C at 760 mmHg, and a flash point of 516.8±37.1 °C . It has a polar surface area of 247 Å2 and a molar volume of 344.3±3.0 cm3 .科学研究应用
Chemical Biology
Chemical biology studies the interactions between small molecules and biological systems. Scientists have used this compound as a probe to explore specific biological targets. By attaching functional groups to it, they can selectively label proteins, nucleic acids, or other biomolecules for imaging or drug discovery purposes.
未来方向
属性
IUPAC Name |
6-chloro-3,4-dihydro-2H-pyridine-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2NO/c7-5-3-1-2-4-9(5)6(8)10/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOVQRRLTYPIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(N(C1)C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2734638.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2734639.png)

![8-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734642.png)


![N-(3-acetamidophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2734645.png)
![2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2734646.png)





